Rilpivirine (hydrochloride)

Description

Significance of Diarylpyrimidine Derivatives in Antiretroviral Therapies

Diarylpyrimidine (DAPY) derivatives represent a crucial class of compounds in the landscape of antiretroviral drug discovery. nih.govrsc.org These heterocyclic small molecules have demonstrated excellent inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, a key player in the viral replication cycle. nih.govrsc.org The RT enzyme facilitates the conversion of the viral RNA genome into DNA, which is then integrated into the host cell's genetic material. rsc.org By binding to a specific allosteric site on the RT enzyme, known as the NNRTI binding pocket, diarylpyrimidine derivatives induce conformational changes that disrupt the enzyme's function, thereby halting viral replication. mdpi.comtandfonline.com

The success of DAPY derivatives, including the FDA-approved drugs etravirine (B1671769) and rilpivirine (B1684574), lies in their unique structural features that allow for potent and specific inhibition of HIV-1 RT. nih.govresearchgate.net The flexibility of the diarylpyrimidine scaffold enables these compounds to adapt to mutations within the NNRTI binding pocket, a common mechanism of drug resistance. drugbank.comresearchgate.net This adaptability has been a key driver in the development of second-generation NNRTIs with improved resistance profiles compared to their predecessors. researchgate.net Ongoing research continues to explore the vast chemical space of diarylpyrimidine derivatives, with the aim of designing novel analogs with even greater potency against wild-type and drug-resistant HIV-1 strains. nih.gov

Evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and the Position of Rilpivirine

The journey of NNRTIs began in the late 1980s, with the discovery of the first compounds in this class. wikipedia.org The first generation of FDA-approved NNRTIs included nevirapine, delavirdine, and efavirenz (B1671121). nih.govnih.gov While these drugs were effective in suppressing HIV-1 replication, their clinical utility was often limited by the rapid emergence of drug-resistant viral strains and a high incidence of cross-resistance within the class. researchgate.netpnas.org A single amino acid mutation in the NNRTI binding pocket could significantly reduce the efficacy of these first-generation agents. pnas.org

This challenge spurred the development of second-generation NNRTIs, designed to overcome the limitations of their predecessors. Rilpivirine, along with etravirine, emerged as a leading second-generation NNRTI. mdpi.comnih.gov A key innovation in the design of rilpivirine is its remarkable conformational flexibility. drugbank.comdrugbank.com This inherent adaptability allows the molecule to bind effectively to the NNRTI binding pocket even in the presence of resistance-associated mutations. drugbank.com Specifically, rilpivirine's cyanovinyl group can position itself within a hydrophobic tunnel connecting the NNRTI-binding pocket to the nucleic acid binding cleft, an interaction that is maintained despite conformational changes in the enzyme. mdpi.com This results in a higher genetic barrier to resistance for rilpivirine compared to first-generation NNRTIs. pnas.org

The evolution from first to second-generation NNRTIs represents a significant step forward in the management of HIV-1 infection, with rilpivirine playing a pivotal role in this advancement.

Table 1: Evolution of FDA-Approved NNRTIs

| Generation | Compound | Year of FDA Approval | Key Characteristics |

| First | Nevirapine | 1996 wikipedia.orgpnas.org | First approved NNRTI. wikipedia.org |

| First | Delavirdine | 1997 pnas.org | |

| First | Efavirenz | 1998 pnas.org | |

| Second | Etravirine | 2008 pnas.org | Flexible structure to combat resistance. researchgate.net |

| Second | Rilpivirine | 2011 mdpi.compnas.org | High potency and a higher genetic barrier to resistance. drugbank.com |

| Second | Doravirine | Approved as a second-generation NNRTI. nih.gov |

Table 2: Research Findings on Rilpivirine's Inhibitory Activity

| HIV-1 Strain | EC50 (nM) | Finding |

| Wild-Type (IIIB) | 2.5 | Rilpivirine demonstrates potent activity against the wild-type HIV-1 strain. nih.gov |

| Mutant Strain (E138K) | 17.7 | While still active, some mutations can reduce rilpivirine's potency. nih.gov |

| Mutant Strain (K103N) | 10.2 | Rilpivirine maintains good activity against this common NNRTI-resistant strain. nih.gov |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Structure

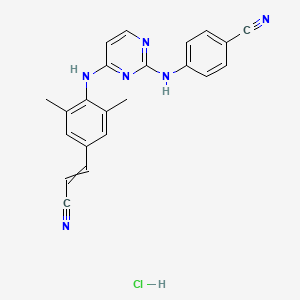

2D Structure

Properties

IUPAC Name |

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Structural Biology of Rilpivirine with Hiv 1 Reverse Transcriptase

Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

Rilpivirine (B1684574) functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. nih.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, Rilpivirine binds to a distinct, allosteric site on the enzyme. nih.govnih.gov This binding event induces a conformational change in the reverse transcriptase, distorting the enzyme's structure and thereby inhibiting its function. nih.govnih.gov By altering the three-dimensional shape of the enzyme, Rilpivirine effectively prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. nih.gov This non-competitive mechanism means that its inhibitory action is not overcome by increasing concentrations of the natural substrate (dNTPs).

The kinetic models of NNRTI inhibition can be complex, with the inhibitor potentially binding to different forms of the HIV-1 RT enzyme, including the free enzyme and the enzyme-template/primer complex. nih.gov However, the fundamental principle remains the allosteric modulation of the enzyme's catalytic activity. nih.gov

Allosteric Binding Site Interactions and Conformational Dynamics

The interaction of Rilpivirine with HIV-1 RT is a highly dynamic process, characterized by specific interactions within a well-defined binding pocket and the inherent flexibility of both the drug molecule and the enzyme.

Characterization of the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

Rilpivirine binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT, known as the non-nucleoside inhibitor binding pocket (NNIBP). nih.govnih.gov This pocket is located approximately 10 Å away from the polymerase active site. nih.gov The NNIBP is not a pre-formed cavity in the apoenzyme; rather, it is induced and shaped by the binding of the NNRTI itself. nih.gov Upon binding, the pocket becomes more rigid. nih.gov

The NNIBP is formed by several key amino acid residues, creating a predominantly hydrophobic environment. These residues include, but are not limited to, Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Val189, Gly190, Phe227, Trp229, Leu234, and Tyr318 from the p66 subunit, and Glu138 from the p51 subunit. nih.gov The specific interactions of Rilpivirine within this pocket are crucial for its high potency.

Cryo-electron microscopy studies have revealed that the binding of Rilpivirine to the RT/DNA complex can induce significant structural shifts, for instance, in the YMDD motif at the active site. core.ac.uk These structural alterations underscore the allosteric nature of Rilpivirine's inhibitory action.

Role of Internal Conformational Flexibility in Potency and Binding Plasticity

A defining feature of second-generation NNRTIs like Rilpivirine is their significant internal conformational flexibility. pnas.orgresearchgate.net This "wiggling" and "jiggling" capacity allows the molecule to adapt its shape to fit within the NNIBP, even in the presence of mutations that would confer resistance to earlier, more rigid NNRTIs. pnas.org

Rilpivirine, as a diarylpyrimidine derivative, possesses a flexible structure, particularly around its aromatic rings, which allows it to adopt various conformations. pnas.orgresearchgate.net This structural adaptability, coupled with the plasticity of the binding pocket itself, is a key determinant of Rilpivirine's high potency and its ability to maintain activity against a range of NNRTI-resistant viral strains. pnas.orgresearchgate.net The cyanovinyl group of Rilpivirine is a notable feature that contributes to its potent binding, even when resistance mutations are present. researchgate.net

The ability of Rilpivirine to undergo conformational changes upon binding to HIV-1 RT is essential for its effectiveness. This dynamic interplay ensures a snug fit within the binding pocket, maximizing the inhibitory effect.

Water Molecule Networks at the Binding Interface

Recent high-resolution structural studies have highlighted the critical role of water molecules in mediating the interaction between Rilpivirine and the NNIBP. These water molecules are not merely passive occupants of the binding site but actively participate in the binding event.

Femtosecond experiments and molecular dynamics simulations have revealed a network of water molecules at the drug-protein interface. Notably, a nitrile group on one of Rilpivirine's arms forms a hydrogen bond with a mobile water molecule, an interaction not identified in earlier X-ray structures. This water-drug interaction network is thought to be crucial for maintaining the anchoring of the drug within the pocket. The preservation of this key hydrogen bond may help Rilpivirine retain its potency against mutations that alter the structure of the binding pocket.

Differential Activity Against Host Cellular Polymerases

A hallmark of NNRTIs, including Rilpivirine, is their high specificity for HIV-1 reverse transcriptase over host cellular DNA polymerases. nih.govpnas.org This selectivity is a critical factor in their therapeutic utility, as it minimizes off-target effects on the host's cellular machinery.

Rilpivirine does not exhibit inhibitory activity against human DNA polymerases α, β, and γ. pnas.org The structural basis for this remarkable selectivity lies in the fact that the NNIBP is a unique feature of HIV-1 RT and is absent in human DNA polymerases. nih.gov As allosteric inhibitors that rely on this specific pocket for their activity, NNRTIs are unable to bind to and inhibit the function of host polymerases. This high degree of selectivity ensures that Rilpivirine's antiviral action is precisely targeted to the viral enzyme, sparing the essential functions of cellular DNA replication and repair.

Molecular Basis of Hiv 1 Resistance to Rilpivirine

Identification and Characterization of Key Reverse Transcriptase Mutations Conferring Resistance

The development of resistance to rilpivirine (B1684574) is primarily associated with the selection of specific amino acid substitutions within the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. youtube.com These mutations alter the drug's ability to bind to its target site, thereby reducing its inhibitory effect.

E138K and K101E Substitutions

Among the most prevalent mutations associated with rilpivirine resistance are E138K and K101E. stanford.eduoup.com The E138K mutation, a substitution of glutamic acid with lysine (B10760008) at position 138, is frequently observed in patients experiencing virological failure on rilpivirine-containing regimens. oup.com While it confers low-level resistance to rilpivirine on its own, its clinical impact is significant. oup.comnih.gov The E138K mutation does not appear to reduce susceptibility to other NNRTIs like nevirapine, efavirenz (B1671121), or doravirine. stanford.edu Another key mutation, K101E, which involves the substitution of lysine with glutamic acid at position 101, is also commonly selected for by rilpivirine and other NNRTIs. nih.govnih.gov The K101E mutation can confer high-level resistance to some first-generation NNRTIs and also contributes to rilpivirine resistance. nih.gov

Biochemical studies have elucidated the mechanism by which E138K confers resistance. It primarily acts by increasing the dissociation rate of rilpivirine from the RT enzyme, which in turn reduces the drug's binding affinity. nih.govnih.gov Quantum mechanics/molecular mechanics modeling has suggested that the E138K mutation in the p51 subunit of RT disrupts a salt bridge with K101 in the p66 subunit, thereby affecting access to the rilpivirine binding site. nih.gov

M184I/V Mutations and Compensatory Effects

The M184I or M184V mutations, substitutions of methionine with isoleucine or valine at position 184, are well-known resistance mutations to the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) and emtricitabine. pnas.orgmdpi.comresearchgate.net While M184I/V alone does not confer resistance to rilpivirine, it is frequently observed in combination with E138K in patients failing rilpivirine-based therapies. nih.govnih.gov

The co-occurrence of E138K and M184I is of particular clinical significance. The M184I mutation, while conferring NRTI resistance, reduces the efficiency of the RT enzyme. nih.govscite.ai However, the E138K mutation has been shown to have a compensatory effect. It can restore the polymerase efficiency that is impaired by the M184I mutation. nih.govnih.gov This compensatory interaction provides a biochemical rationale for the frequent selection of this double mutation in clinical settings. The M184I mutation enhances the E138K-associated resistance to rilpivirine, although this comes at the cost of decreased viral fitness. nih.gov

Structural and Biochemical Investigations of Resistance Mechanisms

The development of resistance to rilpivirine is a multifaceted process involving intricate changes at the molecular level. Structural and biochemical studies have been instrumental in unraveling the mechanisms by which resistance mutations compromise the efficacy of this potent antiretroviral agent.

Conformational Changes in the NNIBP Induced by Resistance Mutations

The binding of NNRTIs, including rilpivirine, to the NNIBP induces conformational changes in the RT enzyme. nih.gov These changes are critical for the drug's inhibitory action. However, resistance mutations can alter these conformational dynamics. For instance, the E138K mutation is believed to disrupt a critical salt bridge between position E138 on the p51 subunit and K101 on the p66 subunit, which in turn affects the accessibility of the rilpivirine binding site. nih.gov This disruption can lead to a less favorable binding conformation for the drug. Cryo-electron microscopy studies have revealed that the E138K mutation can open the entrance to the NNIBP, potentially facilitating a faster dissociation of rilpivirine. pnas.org The binding of different NNRTIs can induce both short-range and long-range distortions in the RT structure, and resistance mutations can interfere with these induced conformational changes, thereby diminishing the drug's efficacy. nih.gov

Genetic Barrier to Resistance Development in Second-Generation NNRTIs

A crucial concept in antiretroviral therapy is the "genetic barrier" to resistance, which refers to the number of nucleotide changes required for a virus to develop a specific drug resistance mutation. nih.govresearchgate.netoup.com Second-generation NNRTIs like rilpivirine and etravirine (B1671769) were designed to have a higher genetic barrier to resistance compared to their first-generation counterparts. nih.gov This means that multiple mutations are often necessary to confer significant resistance, making it theoretically more difficult for the virus to escape the drug's effects. nih.gov

Preclinical Pharmacokinetics and Biotransformation Research of Rilpivirine

Comparative Pharmacokinetic Profiles in Animal Models

Absorption Characteristics across Species

Preclinical studies in various animal models, including rats, rabbits, and dogs, have been instrumental in characterizing the absorption profile of rilpivirine (B1684574). Following oral administration, the rate and extent of rilpivirine absorption can exhibit species-dependent differences. For instance, a study utilizing a rilpivirine formulation in rabbits demonstrated a time to maximum plasma concentration (Tmax) of 1 hour for a novel formulation compared to 2 hours for the standard internal formulation. africanjournalofbiomedicalresearch.com

When administered as a long-acting injectable nanosuspension, rilpivirine displays distinct absorption kinetics. In rats, after a single intramuscular (IM) or subcutaneous (SC) injection, plasma concentrations gradually increased, peaking at around 7 hours post-dose. nih.gov The subsequent decline in plasma levels was sustained, with detectable concentrations for up to 42 days at a 20 mg/kg dose. nih.gov In dogs, a 6-month study of the long-acting formulation showed sustained plasma concentrations over time. nih.gov

A comparison of IM and SC administration in these species revealed that IM injection was associated with higher initial peak plasma concentrations and a more rapid washout compared to SC administration. nih.govresearchgate.net The SC route in dogs resulted in a more stable plasma concentration profile over at least 6 weeks. nih.gov The absolute bioavailability of the long-acting formulation in rats was determined to be between 70% and 80% after both IM and SC administration, indicating nearly complete release from the injection depot. nih.gov

| Species | Formulation | Route of Administration | Tmax | Key Findings |

| Rabbit | Capsule | Oral | 1-2 hours | Tmax varied with formulation. africanjournalofbiomedicalresearch.com |

| Rat | Nanosuspension | IM/SC | ~7 hours | Sustained release observed for up to 42 days. nih.gov |

| Dog | Nanosuspension | IM/SC | Not specified | Sustained plasma concentrations for over 6 months. nih.gov |

Plasma Protein Binding Dynamics

Rilpivirine exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its pharmacokinetic profile. In human plasma, rilpivirine is approximately 99.7% protein-bound, primarily to albumin. nih.gov This extensive binding limits the fraction of free, unbound drug available to exert its pharmacological effect and to be cleared from the body. The blood-to-plasma ratio of rilpivirine is 0.7, indicating that the drug is predominantly distributed in the plasma compartment. nih.gov While specific quantitative data on plasma protein binding across different preclinical animal species is not extensively detailed in the provided results, the high binding observed in humans suggests that this is likely a consistent characteristic across mammalian species.

Tissue Distribution and Accumulation Patterns

The distribution of rilpivirine into various tissues has been investigated in preclinical models. Following the administration of a long-acting injectable formulation in dogs, rilpivirine concentrations in the lymph nodes draining the intramuscular injection site were over 100-fold higher than plasma concentrations one month after administration. nih.govresearchgate.net These concentrations in lymphoid tissues decreased to 3- to 6-fold the plasma concentrations after three months. nih.govresearchgate.net This suggests an uptake of the nanosuspension particles by macrophages, creating a secondary depot in the lymph nodes. researchgate.net

Studies have also examined the distribution of rilpivirine into sanctuary sites, such as the central nervous system (CNS) and the male genital tract. In HIV-infected male subjects, rilpivirine concentrations in the cerebrospinal fluid (CSF) and seminal plasma (SP) were found to be above the 50% effective concentration (EC50) and 90% effective concentration (EC90) for wild-type virus, respectively. oup.com The median total rilpivirine concentration in CSF was reported to be between 1.67 ng/mL and 1.84 ng/mL, with CSF/plasma ratios of approximately 1.07% to 1.32%. nih.gov There is currently no data available regarding the potential for higher accumulation of rilpivirine in adipose tissue compared to blood. nih.gov

Elucidation of Metabolic Pathways

The biotransformation of rilpivirine is a complex process involving both Phase I and Phase II metabolic reactions.

Cytochrome P450-Mediated Oxidative Metabolism (CYP3A4, CYP3A5)

The primary route of rilpivirine metabolism is through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP assays have definitively identified CYP3A4 and, to a lesser extent, CYP3A5 as the principal enzymes responsible for the oxidative metabolism of rilpivirine. nih.govnih.govnih.govresearchgate.net This oxidative metabolism results in the formation of several hydroxylated metabolites. nih.govnih.govresearchgate.net Specifically, two monohydroxylated and two dihydroxylated metabolites have been identified, arising from the oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govresearchgate.net Although rilpivirine is primarily metabolized by CYP3A enzymes, it is not considered likely to have a clinically relevant effect on the exposure of other drugs metabolized by these enzymes at its recommended dose. amazonaws.com

Identification and Characterization of Major Metabolites

The biotransformation of rilpivirine hydrochloride has been elucidated through comprehensive in vitro and in vivo preclinical studies. The primary metabolic pathways involve oxidation and glucuronidation, leading to the formation of several key metabolites.

Initial investigations using human liver microsomes were instrumental in identifying the products of rilpivirine's phase I and phase II metabolism. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis revealed the formation of two monohydroxylated metabolites (M1 and M2) and two dihydroxylated metabolites (M3 and M4). nih.govresearchgate.net Further analysis of their mass spectra indicated that these oxidative transformations primarily occur on the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govresearchgate.net

Subsequent studies involving cDNA-expressed cytochrome P450 (CYP) enzymes and chemical inhibition assays pinpointed CYP3A4 and CYP3A5 as the principal enzymes responsible for the oxidative metabolism of rilpivirine. nih.govnih.govnih.gov

In addition to oxidation, glucuronide conjugates of both the parent rilpivirine and its hydroxylated metabolites have been identified. nih.govresearchgate.net Specifically, UGT1A4 is the primary enzyme responsible for the N-glucuronidation of rilpivirine (forming M5), while UGT1A1 catalyzes the glucuronidation of a monomethylhydroxylated metabolite to form M6. nih.govnih.govnih.gov An additional glucuronide metabolite, M7, is formed from the M4 metabolite, though the specific UGT enzyme has not been fully identified. nih.gov All metabolites identified in vitro were subsequently confirmed to be present in in vivo samples. nih.govresearchgate.net

The following table provides a summary of the major metabolites of rilpivirine identified in preclinical research:

| Metabolite ID | Metabolic Pathway | Precursor | Key Enzymes Involved | Notes |

| M1 | Monohydroxylation | Rilpivirine | CYP3A4, CYP3A5 | Oxidative metabolite. nih.govresearchgate.net |

| M2 | Monohydroxylation | Rilpivirine | CYP3A4, CYP3A5 | Oxidative metabolite, also referred to as 2-hydroxymethyl RPV. nih.govresearchgate.netnih.gov |

| M3 | Dihydroxylation | Rilpivirine | CYP3A4, CYP3A5 | Oxidative metabolite. nih.govresearchgate.net |

| M4 | Dihydroxylation | Rilpivirine | CYP3A4, CYP3A5 | Oxidative metabolite. nih.govresearchgate.net |

| M5 | N-glucuronidation | Rilpivirine | UGT1A4 | Glucuronide conjugate, also referred to as RPV N-glucuronide. nih.govresearchgate.netnih.gov |

| M6 | O-glucuronidation | M2 | UGT1A1 | Glucuronide conjugate of a monohydroxylated metabolite. nih.govnih.govnih.gov |

| M7 | O-glucuronidation | M4 | UGT (unspecified) | Glucuronide conjugate of a dihydroxylated metabolite. nih.govnih.gov |

Species-Specific Metabolic Differences

To support the selection of appropriate animal models for non-clinical safety and efficacy studies, the metabolism of rilpivirine was evaluated across various species. These cross-species comparisons are crucial for understanding the relevance of preclinical findings to human pharmacology.

In vitro studies using liver microsomes from a range of ten mammalian species, including those commonly used in preclinical drug development, were conducted to compare the metabolic profiles. nih.gov The results indicated that the primary metabolic pathways of rilpivirine, specifically oxidation and glucuronidation, are largely conserved across these species and humans. nih.govresearchgate.net

The formation of the main oxidative metabolites, M1, M2, M3, and M4, was observed in all tested species, although the relative abundance of each metabolite varied. nih.gov For instance, in golden (Syrian) hamster liver microsomes, the formation of M1, M2, and M3 occurred at notable levels. nih.gov Importantly, no additional major metabolites were identified in the animal species that were not also present in human liver microsomal incubations. nih.gov This conservation of the metabolic profile suggests that several of these species can serve as suitable preclinical models for investigating the in vivo exposure and effects of rilpivirine. nih.govresearchgate.net

The following table summarizes the findings on species-specific metabolism of rilpivirine from preclinical studies:

| Species | Key Findings | Relevance as a Preclinical Model |

| Various Mammals (10 species studied) | The formation of monohydroxylated (M1, M2) and dihydroxylated (M3, M4) metabolites was observed in all species. nih.gov | The general metabolic pathway is conserved, supporting the use of these species in preclinical studies. nih.govresearchgate.net |

| Rat | Preclinical pharmacokinetic studies have been conducted in rats to characterize the absorption and disposition of rilpivirine, particularly for long-acting formulations. nih.govasm.org | Suitable for pharmacokinetic and disposition studies. nih.govasm.org |

| Dog | Extensive preclinical pharmacokinetic studies have been performed in dogs, demonstrating dose-proportional exposure and supporting the development of long-acting injectable formulations. nih.govasm.org | A relevant model for long-acting formulation development due to sustained release profiles observed. nih.govasm.org |

| Rabbit | Used as an animal model for in vivo pharmacokinetic investigations of different rilpivirine formulations. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com | Utilized for bioavailability and pharmacokinetic comparisons of novel formulations. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com |

Pharmacokinetic Modeling in Preclinical Development

Pharmacokinetic (PK) modeling has been an integral tool in the preclinical development of rilpivirine, facilitating the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and guiding the design of clinical studies.

In early preclinical development, non-compartmental analysis (NCA) was employed to characterize the pharmacokinetic parameters of rilpivirine in animal models such as rats and dogs. nih.govasm.org These analyses, performed using software like WinNonlin, were used to calculate key parameters including peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from data generated in single-dose and dose-ranging studies. nih.govasm.org This approach was fundamental in establishing the dose-proportionality of rilpivirine's pharmacokinetics and in determining its absolute bioavailability following different routes of administration. nih.govasm.org

As development progressed, particularly for the long-acting injectable formulation, more sophisticated modeling techniques were applied. Preclinical data from rats and dogs were crucial for initial pharmacokinetic simulations that aimed to predict human plasma concentrations. asm.org These early simulations helped to demonstrate the feasibility of achieving sustained therapeutic concentrations with monthly administrations, thereby supporting the transition to first-in-human trials. asm.org

Furthermore, physiologically-based pharmacokinetic (PBPK) modeling has been utilized to provide a more mechanistic understanding of rilpivirine's disposition. researchgate.netnih.govnih.govfrontiersin.org PBPK models integrate in vitro data with physiological and anatomical information to simulate drug concentrations in various tissues. While often validated and refined with clinical data, the foundational elements of these models are frequently derived from preclinical experiments. natap.org For rilpivirine, PBPK models have been developed to predict drug-drug interactions, for instance with inducers of CYP3A4 like rifapentine, and to simulate pharmacokinetics in special populations. frontiersin.orgfrontiersin.org The insights gained from these preclinical and in silico modeling efforts are essential for optimizing formulation strategies and informing clinical development plans. proquest.com

Chemical Synthesis and Analog Design Strategies for Rilpivirine Hydrochloride

Historical and Current Synthetic Routes for Key Intermediates

The synthesis of rilpivirine (B1684574) primarily involves the coupling of two main building blocks: (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. nih.gov The development of efficient and scalable routes to these intermediates has been a major focus of process chemistry.

Stereoselective Synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine Hydrochloride

The synthesis of this key intermediate, which contains the critical cyanoethenyl group, requires careful control to obtain the desired (E)-isomer, as it is significantly more active than its (Z)-counterpart.

Several methods have been reported for the synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine, often referred to as intermediate 2.

Heck Reaction: One common approach involves a palladium-catalyzed Heck reaction. This method typically uses 4-iodo-2,6-dimethylaniline (B1296278) and acrylonitrile (B1666552) as starting materials. nih.gov While effective, this route has disadvantages, including the use of expensive palladium catalysts and ligands, and the high toxicity of acrylonitrile. nih.gov

Knoevenagel Condensation: An alternative route proceeds via a Knoevenagel condensation. This involves reacting 4-amino-3,5-dimethylbenzaldehyde (B1599919) with an active methylene (B1212753) compound like cyanoacetic acid, followed by decarboxylation to yield the desired acrylonitrile derivative. This method avoids the use of highly toxic acrylonitrile.

Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction is another established method for forming the carbon-carbon double bond with high E-selectivity. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an appropriate aldehyde to form the alkene. acs.org

Following the formation of the acrylonitrile derivative, treatment with hydrochloric acid in a suitable solvent like diisopropyl ether or ethanol (B145695) yields the hydrochloride salt. nih.gov

Table 1: Comparison of Synthetic Routes for a Key Rilpivirine Intermediate

| Reaction Type | Key Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Heck Reaction | 4-iodo-2,6-dimethylaniline, Acrylonitrile | Palladium acetate (B1210297), Tri-o-tolylphosphine, Triethylamine | Shorter route | Expensive/toxic reagents (Palladium, Acrylonitrile) |

| Knoevenagel Condensation | 4-amino-3,5-dimethylbenzaldehyde, Cyanoacetic acid | Piperidine, Pyridine | Avoids toxic acrylonitrile | May require more steps |

Novel Synthetic Methodologies

To address the shortcomings of earlier synthetic routes, such as high cost, long reaction times, and low yields, researchers have developed novel methodologies. researchgate.net

Transition Metal-Free Approaches

A significant drawback of many established routes is the reliance on transition metal catalysts like palladium, which are costly and can lead to trace metal contamination in the final product. researchgate.net To circumvent this, transition metal-free methods have been explored. One such approach is the Ramberg-Bäcklund reaction, which allows for the formation of the acrylonitrile fragment without the need for a metal catalyst. researchgate.net This method involves the synthesis of a sulfone precursor which, upon treatment with a base, undergoes rearrangement and sulfur dioxide extrusion to form the desired alkene. researchgate.net

Microwave-Mediated Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. In the context of rilpivirine synthesis, microwave-mediated techniques have been successfully applied to the final coupling step between the two key intermediates. d-nb.info Traditional methods using conventional heating often require long reaction times, for instance, 69 hours under reflux in acetonitrile (B52724). nih.govd-nb.info By employing microwave irradiation, this reaction time has been dramatically reduced to as little as 90 minutes, while also increasing the yield of the final product. nih.govd-nb.info

Process Optimization for Yield and Purity

| Purification | Column Chromatography often required | Recrystallization sufficient | drugbank.com |

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogues

The development of rilpivirine was guided by extensive structure-activity relationship (SAR) studies of the diarylpyrimidine class of NNRTIs. nih.gov The unique potency and high genetic barrier to resistance of rilpivirine are attributed to its structural flexibility, which allows it to adapt its conformation within the NNRTI binding pocket of the reverse transcriptase enzyme. drugbank.com This adaptability allows it to maintain tight binding even to mutant forms of the enzyme that confer resistance to earlier-generation NNRTIs. nih.gov

Key structural features and SAR insights include:

The Diarylpyrimidine Core: The central pyrimidine (B1678525) ring with its two aromatic wings is essential for binding to the allosteric site of the HIV-1 reverse transcriptase. nih.govnih.gov

The Cyanovinyl Group: The (E)-2-cyanoethenyl group on the dimethylphenyl ring is a critical pharmacophore. Modifications to this group generally lead to a decrease in potency.

The Benzonitrile (B105546) Moiety: The 4-cyanobenzonitrile "right wing" also plays a crucial role in binding and potency.

Flexibility: The internal conformational flexibility of the molecule is a key design feature, allowing it to "wiggle and jiggle" to fit into the binding pocket of both wild-type and mutant enzymes. drugbank.com

Rational design of new analogues focuses on several strategies. acs.org One approach involves modifying the core structure, for example, by replacing the pyrimidine ring with other bicyclic systems like purines or pyrimidodiazepines to explore new interactions within the binding pocket. acs.orgresearchgate.net Another strategy involves adding substituents to the existing rings to probe for additional binding interactions or to improve physicochemical properties like solubility. acs.org Computational methods, such as molecular docking and QSPR (Quantitative Structure-Property Relationship), are used to predict the binding affinity and drug-like properties of designed analogues before their synthesis, guiding the selection of the most promising candidates. researchgate.net Several rilpivirine analogues have been developed that show potent activity against a broad panel of NNRTI-resistant mutants, demonstrating the potential for further development of next-generation inhibitors. nih.gov

Table 3: Examples of Rilpivirine Analogue Modifications and Their Effects

| Modification Area | Specific Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Central Core | Replacement of pyrimidine with a 2,6-purine ring | Maintained potent activity against wild-type and some mutants | researchgate.net |

| Central Core | Replacement of pyrimidine with a pyrimidodiazepine core | Retained low nanomolar activity against wild-type and key mutants | acs.org |

| Central Core | Addition of an exocyclic moiety to the pyrimidine ring | Varied effects, some analogues showed potent inhibition | researchgate.net |

| Right Wing | Replacement of the 4-benzonitrile moiety with other groups | Generally reduced potency, highlighting the importance of this group | researchgate.net |

Exploration of Diarylpyrimidine (DAPY) Derivatives

The DAPY scaffold is a cornerstone of second-generation NNRTIs, prized for its flexibility which allows it to maintain activity against a wide array of resistance mutations. researchgate.nettandfonline.com Rilpivirine and its predecessor, etravirine (B1671769), both belong to this family and have demonstrated significant potency against both wild-type and mutant strains of HIV-1. tandfonline.comnih.gov

The core of DAPY derivatives consists of a central pyrimidine ring linked to two aryl groups. This structure allows for extensive modifications to explore the structure-activity relationships (SAR) and optimize the drug's properties. nih.govrsc.org Research has focused on modifying various parts of the DAPY structure, including the linker between the pyrimidine ring and the aryl moieties, as well as substitutions on the aryl rings themselves. rsc.org For instance, the introduction of fluorine atoms into the DAPY structure has been investigated to potentially enhance antiviral activity. researchgate.net

The synthesis of DAPY derivatives often involves coupling reactions to form the diaryl ether or diaryl amine linkages. d-nb.infogoogle.com For Rilpivirine, a key step is the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. d-nb.info Efforts to optimize this synthesis have focused on improving yields and reducing reaction times, for example, by employing microwave irradiation which has been shown to decrease the final reaction time from 69 hours to 90 minutes. researchgate.netresearchgate.net

Table 1: Key Intermediates in Rilpivirine Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

| (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride | C11H13ClN2 | One of the primary building blocks, providing the dimethylphenyl and cyanovinyl moieties. |

| 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | C11H7ClN4 | The second key intermediate, providing the pyrimidine and benzonitrile components. |

| 2-methylthio-4-pyrimidinone | C5H6N2OS | A starting material in some synthetic routes for the pyrimidine core. chemicalbook.com |

| 4-iodo-2,6-dimethyl-benzeneamine | C8H10IN | Used in a Heck reaction to introduce the acrylonitrile group. chemicalbook.com |

Modifications for Enhanced Potency and Resistance Profiles

A primary driver in the development of Rilpivirine analogs is the need to combat the emergence of drug-resistant HIV-1 strains. nih.govnih.gov While Rilpivirine has a higher genetic barrier to resistance than first-generation NNRTIs, certain mutations can still reduce its efficacy. d-nb.infonih.gov

Key resistance mutations that affect Rilpivirine's activity include K101E/P, E138A/G/K/Q/R, Y181C/I/V, and Y188L. nih.gov The E138K mutation is particularly common in patients who experience virologic failure on a Rilpivirine-containing regimen. nih.gov Therefore, a major focus of analog design is to create molecules that retain potency against these and other resistant variants.

Strategies to enhance potency and improve the resistance profile include:

Modifications at the 5-position of the pyrimidine ring: These changes have been shown to improve antiviral activity against both wild-type and single-mutant strains, particularly those with the K103N and E138K mutations. nih.gov

Exploration of solvent-accessible regions: Designing analogs that can interact with newly identified "NNRTI adjacent" binding sites on the reverse transcriptase enzyme. This approach has led to the development of derivatives with excellent activity against wild-type HIV-1 and some single-mutant strains. nih.gov

Bioisosteric replacement: This strategy involves substituting certain chemical groups with others that have similar physical or chemical properties to enhance biological activity or reduce unwanted side effects. slideshare.net

Research has led to the design of novel DAPY derivatives that show promising results. For example, some new derivatives have demonstrated high potency, with some even predicted to be more potent than the established drug etravirine. tandfonline.com These compounds often exhibit strong interactions with key amino acid residues in the NNRTI binding pocket, such as Lys101, Lys103, and Tyr181. tandfonline.com

Table 2: Rilpivirine Resistance-Associated Mutations

| Mutation | Effect on Rilpivirine Susceptibility |

| K101E/P | Associated with resistance to Rilpivirine. nih.gov |

| E138A/G/K/Q/R | Commonly observed resistance mutation. nih.gov |

| Y181C/I/V | Known to confer resistance to NNRTIs. nih.gov |

| Y188L | A mutation that can reduce the effectiveness of Rilpivirine. nih.gov |

| K103N + L100I | Combination can cause a significant reduction in Rilpivirine susceptibility. nih.gov |

Development of Hybrid Structures

To further enhance the properties of Rilpivirine, researchers have explored the development of hybrid structures and prodrugs. These strategies aim to improve aspects like the drug's half-life, tissue distribution, and delivery.

One significant area of development is the creation of long-acting (LA) formulations of Rilpivirine. This involves synthesizing prodrugs of Rilpivirine that can be formulated into nano suspensions for injectable administration. unmc.edunih.gov These prodrugs are designed to release the active Rilpivirine over an extended period, potentially allowing for monthly or even less frequent dosing. unmc.edu

The synthesis of these prodrugs typically involves modifying the Rilpivirine molecule by attaching a promoiety, such as a fatty acid chain, via an ester linkage. nih.gov This modification can enhance the drug's hydrophobicity, leading to the formation of a depot at the injection site from which the drug is slowly released. Studies have shown that nanoformulated Rilpivirine prodrugs can significantly extend the drug's apparent half-life and improve its distribution to tissues compared to the nanoformulated parent drug. unmc.edunih.gov

Another approach involves creating hybrid molecules that combine features of Rilpivirine with other pharmacophores. For example, by overlaying the structures of Rilpivirine and other NNRTIs, new phenylamino-phenoxy-quinoline derivatives have been developed and tested for their activity. nih.gov Additionally, dual-therapy strategies combining Rilpivirine with other antiretroviral agents like darunavir (B192927) or dolutegravir (B560016) are being investigated. nih.gov

Computational Chemistry and in Silico Modeling of Rilpivirine

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Rilpivirine (B1684574) within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). These studies have been crucial for understanding the high potency and resilience of Rilpivirine against resistance mutations.

Docking simulations reveal that Rilpivirine binds within a hydrophobic pocket of the p66 subunit of HIV-1 RT. acs.org The diarylpyrimidine (DAPY) scaffold of Rilpivirine allows for significant torsional flexibility, enabling it to adopt a "U-shaped" or "horseshoe" conformation that fits snugly within the NNIBP. nih.gov This flexibility is a key feature that allows Rilpivirine to adapt its conformation and reposition itself to maintain effective binding, even when mutations arise in the binding pocket. nih.gov

Analysis of the binding mode highlights several key interactions:

Hydrogen Bonds: A critical hydrogen bond is consistently observed between the pyrimidine (B1678525) N-H of Rilpivirine and the main chain carbonyl oxygen of the highly conserved Lys101 residue. acs.org

Hydrophobic and Pi-Interactions: The aromatic rings of Rilpivirine engage in extensive hydrophobic and pi-stacking interactions with a number of aromatic and aliphatic residues within the pocket. Key interacting residues include Lys101, Tyr181, Tyr188, Phe227, Trp229, and Leu234. acs.org

Role of Water Molecules: Advanced techniques combining 2D-IR spectroscopy and molecular dynamics have revealed the critical role of a single, mobile water molecule. nih.gov This water molecule, not identified in earlier X-ray structures, forms a hydrogen bond with the nitrile group of Rilpivirine's cinnamonitrile (B126248) arm. This water-mediated interaction is believed to help anchor the drug in the pocket and contributes to its high potency and ability to overcome resistance mutations. nih.gov

The table below summarizes the key residues in the HIV-1 RT NNIBP that interact with Rilpivirine and the nature of these interactions.

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Lys101 | Hydrogen Bond | Key anchor point for the inhibitor. acs.org |

| Tyr181 | Pi-Pi Stacking, Hydrophobic | Contributes to binding affinity; mutation can cause resistance. acs.org |

| Tyr188 | Pi-Pi Stacking, Hydrophobic | Contributes to binding affinity; mutation can cause resistance. acs.org |

| Phe227 | Pi-Pi Stacking, Hydrophobic | Interaction with the DAPY wing of Rilpivirine. acs.org |

| Trp229 | Pi-Pi Stacking, Hydrophobic | Interaction with the DAPY wing of Rilpivirine. acs.org |

| Leu234 | Hydrophobic | Forms part of the hydrophobic pocket. acs.org |

| Water Molecule | Hydrogen Bond | Mediates interaction with the cinnamonitrile group, enhancing potency. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing the properties of lead candidates.

For Rilpivirine and its analogues, QSAR/QSPR studies focus on correlating molecular descriptors with antiviral potency and drug-like properties. researchgate.net The goal is to identify the key structural features that govern efficacy and to guide the design of new derivatives with improved profiles. acs.org

Key properties investigated in QSPR studies of Rilpivirine analogues include:

Aqueous Solubility (Log S): Adequate solubility is essential for absorption. Studies have aimed to design analogues with improved solubility compared to the parent compound. acs.orgresearchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. For Rilpivirine analogues, TPSA values are typically kept below 140 Ų, a common threshold for good oral bioavailability. researchgate.net

ADME Properties: Models are used to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, such as penetration of the blood-brain barrier. researchgate.net

The following table presents data from a QSPR study on designed Rilpivirine analogues (RVN1-6) compared to the Rilpivirine prototype (RVN). researchgate.net

| Compound | Log P | TPSA (Ų) | Aqueous Solubility (Log S) | Blood-Brain Barrier Penetration |

|---|---|---|---|---|

| RVN (Rilpivirine) | >5 | <140 | Less Soluble | -1.2 to -2.2 (Highest in series) |

| RVN1 | <5 | > RVN | More Soluble | -1.2 to -2.2 |

| RVN2 | >5 | <140 | Less Soluble | -1.2 to -2.2 |

| RVN3 | >5 | <140 | Less Soluble | -1.2 to -2.2 |

| RVN4 | <5 | > RVN | More Soluble | -1.2 to -2.2 (Lowest in series) |

| RVN5 | >5 | <140 | Less Soluble | -1.2 to -2.2 |

| RVN6 | >5 | <140 | Less Soluble | -1.2 to -2.2 |

Pharmacophore Mapping and Virtual Screening for Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.govyoutube.com

For Rilpivirine, the pharmacophore is defined by the key features of the diarylpyrimidine (DAPY) scaffold. frontiersin.org These features include:

Two hydrophobic aromatic rings (the "wings").

A central pyrimidine ring capable of hydrogen bonding.

A flexible linker connecting the structural motifs.

Specific acceptor/donor patterns on the peripheral groups.

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govyoutube.com This allows for the rapid identification of novel molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach has been used to search for new HIV RT inhibitors and has also been applied using Rilpivirine as a reference to find potential inhibitors for related enzymes, such as Feline Immunodeficiency Virus (FIV) RT, from databases of natural products. researchgate.net

The table below outlines the key pharmacophoric features of DAPY-type NNRTIs like Rilpivirine.

| Pharmacophoric Feature | Corresponding Chemical Group in Rilpivirine | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, Nitrile Groups | Interaction with pocket residues. |

| Hydrogen Bond Donor | Pyrimidine Amine | Forms key hydrogen bond with Lys101. |

| Aromatic Ring | Dimethylphenyl Ring | Pi-stacking interactions (e.g., with Tyr181, Tyr188). |

| Aromatic Ring | Cyanovinyl-benzonitrile Ring | Pi-stacking interactions (e.g., with Phe227, Trp229). |

| Hydrophobic Group | Methyl Groups | Hydrophobic interactions within the pocket. |

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules over time. By simulating the movements of atoms in the Rilpivirine-RT complex, researchers can study the stability of the binding, the flexibility of the ligand and protein, and the role of solvent molecules. acs.orgnih.gov

MD simulations have been critical in confirming and expanding upon the static picture provided by molecular docking and crystallography. Key findings from MD studies of Rilpivirine include:

Confirmation of Binding Stability: Simulations running for up to 100 nanoseconds show that Rilpivirine forms a stable complex with HIV-1 RT. acs.org Analysis of the root-mean-square deviation (RMSD) indicates that the protein-ligand complex reaches equilibrium without major conformational changes. acs.org

Characterizing Water Dynamics: MD simulations were essential in demonstrating that a water molecule in the binding pocket is highly mobile yet maintains a persistent hydrogen bond with Rilpivirine's cinnamonitrile group. nih.gov These simulations also showed that resistance mutations can alter water accessibility to the binding pocket, affecting inhibitor binding. nih.gov

Investigating Drug Aggregation: All-atom MD simulations have been used to study how Rilpivirine molecules interact with each other in aqueous solution. These studies support the hypothesis that at low pH, protonated Rilpivirine can act like a surfactant, forming stable nanoparticle aggregates that may facilitate its oral absorption and bioavailability. nih.gov

Evaluating New Analogues: MD simulations are used to assess the binding stability of newly designed analogues. By analyzing atomic fluctuations (RMSF) and hydrogen bond persistence, researchers can predict whether a new compound will bind effectively and stably within the NNIBP. acs.org

The following table summarizes key parameters and findings from various MD simulation studies involving Rilpivirine.

| Study Focus | System Simulated | Simulation Time | Key Finding | Reference |

|---|---|---|---|---|

| Water-Mediated Binding | WT and Mutant HIV-1 RT with Rilpivirine | Not Specified | Confirmed a mobile water molecule forms a key H-bond with the cinnamonitrile group. nih.gov | nih.gov |

| Binding Stability of Analogues | WT HIV-1 RT with Novel Pyridinone Derivatives | 100 ns | Complexes remained stable, confirmed by RMSD and RMSF analysis. acs.org | acs.org |

| Drug Self-Aggregation | Rilpivirine molecules at varying protonation states | 7-9 ns | Rilpivirine can form surfactant-like aggregates, potentially aiding bioavailability. nih.gov | nih.gov |

| Cross-Species Inhibition | FIV-RT with Rilpivirine | Not Specified | Confirmed stable binding of Rilpivirine to Feline Immunodeficiency Virus RT. researchgate.net | researchgate.net |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Long-Acting Formulations

Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion of a drug within a virtual biological system. nih.gov These models integrate drug-specific data with physiological information (e.g., organ volumes, blood flow rates, enzyme expression levels) to predict drug concentration-time profiles in the body. nih.govliverpool.ac.uk

PBPK modeling has been particularly valuable for the development and clinical use of long-acting injectable (LAI) Rilpivirine. It allows for "virtual trials" to predict drug exposure in specific populations where conducting clinical trials is difficult or unethical. natap.org

Key applications of PBPK modeling for LAI Rilpivirine include:

Pregnancy: PBPK models incorporating the dynamic physiological and metabolic changes during pregnancy have been used to simulate Rilpivirine exposure. nih.govnih.govresearchgate.net These models predicted that standard monthly and bi-monthly dosing may not maintain adequate trough concentrations (Ctrough) above the target of 50 ng/mL throughout pregnancy. nih.gov

Older Adults: Virtual studies using PBPK models populated with data for older individuals (ages 65-85) predicted that Rilpivirine exposure would be modestly higher in older adults compared to younger adults. natap.org This suggests older individuals may have a lower risk of suboptimal drug concentrations. natap.org

Organ Impairment: PBPK models are being developed to predict Rilpivirine pharmacokinetics in individuals with conditions like hepatic impairment, which can significantly alter drug metabolism and clearance. liverpool.ac.uk

| Population Studied | Model Objective | Key Prediction/Conclusion | Reference |

|---|---|---|---|

| Pregnant Women | Simulate LAI Rilpivirine exposure during pregnancy. | Monthly and bi-monthly dosing may not maintain target Ctrough (>50 ng/mL) in a high percentage of the population. nih.gov | nih.govnih.govresearchgate.net |

| Older Adults (65-85 years) | Predict LAI Rilpivirine exposure compared to younger adults. | Exposure (Cmin and AUC) is predicted to be higher in older adults, especially with bi-monthly dosing. natap.org | natap.org |

| Adults with Hepatic Impairment | Develop a model to investigate LAI Rilpivirine PK in liver impairment. | Aims to predict necessary dose adjustments for patients with varying degrees of liver impairment. liverpool.ac.uk | liverpool.ac.uk |

Advanced Pharmaceutical Formulation Research and Novel Delivery Systems

Strategies for Solubility and Dissolution Rate Enhancement

Numerous strategies have been explored to improve the solubility and dissolution rate of rilpivirine (B1684574), which are critical for ensuring adequate absorption and therapeutic effectiveness. These approaches primarily focus on altering the physicochemical properties of the drug substance to facilitate its interaction with aqueous physiological fluids.

Amorphous Solid Dispersions via Spray Drying

One of the most successful strategies for enhancing the dissolution of poorly water-soluble drugs like rilpivirine is the formation of amorphous solid dispersions (ASDs). nih.gov By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy amorphous state prevents the drug from crystallizing, leading to improved solubility and dissolution. ijpsnonline.com Spray drying is a widely used technique to produce these ASDs, as it allows for rapid solvent evaporation, effectively trapping the drug in its amorphous form. asiapharmaceutics.info

Researchers have successfully used spray drying to convert the crystalline form of rilpivirine hydrochloride into a more soluble amorphous form. asiapharmaceutics.info In these studies, organic dispersions containing rilpivirine hydrochloride and various hydrophilic carriers were spray-dried. The resulting powders exhibited significantly reduced crystallinity, as confirmed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analysis. asiapharmaceutics.info This conversion to an amorphous state leads to a faster and more complete in vitro drug release compared to the crystalline form. asiapharmaceutics.info

Several hydrophilic polymers have been investigated for creating rilpivirine ASDs. These include:

Soluplus® asiapharmaceutics.infoasiapharmaceutics.info

Kollidon® VA64 asiapharmaceutics.infoasiapharmaceutics.info

Kolliphor® SLS asiapharmaceutics.infoasiapharmaceutics.info

Kolliphor® P407 asiapharmaceutics.infoasiapharmaceutics.info

Kollidon® 30 asiapharmaceutics.infoasiapharmaceutics.info

The selection of the polymer and the drug-to-carrier ratio are critical parameters that influence the physical stability and dissolution performance of the resulting spray-dried powder. asiapharmaceutics.info Studies have also shown that incorporating a finer grade of microcrystalline cellulose (B213188) (Avicel PH 105) into the dispersion before spray drying can further aid in the formulation process. asiapharmaceutics.infoasiapharmaceutics.info

Table 1: Research Findings on Rilpivirine Amorphous Solid Dispersions

| Formulation Strategy | Key Findings | Reference |

| Spray Drying with Hydrophilic Carriers | Conversion of crystalline rilpivirine hydrochloride to a highly soluble amorphous form. | asiapharmaceutics.info |

| Characterization of Spray-Dried Powder | DSC and XRD analysis confirmed a significant reduction in the crystallinity of rilpivirine. | asiapharmaceutics.info |

| In Vitro Drug Release | The rate of drug release from the test product was faster and more complete compared to the innovator product. | asiapharmaceutics.info |

| Polymer Systems Used | Soluplus®, Kollidon® VA64, Kolliphor® SLS, Kolliphor® P407, Kollidon® 30. | asiapharmaceutics.infoasiapharmaceutics.info |

Inclusion Complexation with Cyclodextrin-Based Nanosponges

Another innovative approach to enhance the solubility of rilpivirine is through inclusion complexation with cyclodextrin-based nanosponges. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, capable of encapsulating poorly water-soluble drug molecules. frontiersin.org Nanosponges are hyper-cross-linked polymers of cyclodextrins that form a three-dimensional network, creating nanoporous particles with a high capacity for drug loading. nih.govfrontiersin.org

A study focused on enhancing the solubility and dissolution of rilpivirine utilized beta-cyclodextrin (B164692) (β-CD) based nanosponges. nih.gov These nanosponges were synthesized by crosslinking β-CD with carbonyl diimidazole and pyromellitic dianhydride. nih.gov Rilpivirine was then loaded into the nanosponges using the solvent evaporation method. nih.gov

The formation of inclusion complexes was confirmed through various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC). nih.gov The results from these analyses indicated the successful entrapment of rilpivirine within the β-CD cavities of the nanosponges. nih.gov

The study demonstrated a significant enhancement in the saturation solubility of rilpivirine. Specifically, the ternary complexes of rilpivirine with the nanosponges showed a 10 to 13-fold increase in saturation solubility in distilled water and a 12 to 14-fold increase in 0.1 N HCl. nih.gov Furthermore, a three-fold increase in the dissolution rate was observed with these ternary complexes. nih.gov

Table 2: Solubility Enhancement of Rilpivirine with Cyclodextrin-Based Nanosponges

| Parameter | Result | Reference |

| Fold Increase in Saturation Solubility (Distilled Water) | 10-13 times | nih.gov |

| Fold Increase in Saturation Solubility (0.1 N HCl) | 12-14 times | nih.gov |

| Increase in Dissolution Rate | 3-fold | nih.gov |

| Method of Complexation | Solvent Evaporation | nih.gov |

| Evidence of Complexation | FTIR, PXRD, DSC, Molecular Modeling | nih.gov |

Development of Sustained and Controlled Release Systems

Beyond improving solubility for oral administration, significant research has been dedicated to developing long-acting formulations of rilpivirine. These systems aim to release the drug over an extended period, which can improve patient adherence and offer potential for pre-exposure prophylaxis (PrEP).

Nanosuspension Technologies for Long-Acting Injectables

Nanosuspension technology has emerged as a key platform for developing long-acting injectable formulations of poorly water-soluble drugs like rilpivirine. nih.govasm.org A nanosuspension consists of sub-micron sized drug particles stabilized in a liquid medium by surfactants. nih.gov For rilpivirine, this involves wet milling the drug base in an aqueous carrier to produce nanoparticles. researchgate.netsci-hub.cat

Sterile, isotonic nanosuspensions of rilpivirine with an average particle diameter of approximately 200 nm have been developed. nih.govasm.org These formulations use a hydrophilic, non-ionic surfactant, such as Poloxamer 338 (Pluronics F108), to stabilize the colloidal suspension and prevent aggregation of the nanoparticles. nih.gov The particle size is a critical factor, as it directly influences the drug release profile; studies have shown that a particle size of 200 nm provides a more stable and higher release of rilpivirine compared to larger particles (400 nm and 800 nm). nih.govresearchgate.net

Preclinical studies in rats and dogs have demonstrated that single intramuscular (IM) or subcutaneous (SC) injections of the 200 nm rilpivirine nanosuspension result in sustained, dose-proportional plasma concentrations for up to two months in rats and over six months in dogs. asm.orgnih.gov The subcutaneous route of administration has been observed to provide a more stable plasma concentration profile compared to the intramuscular route. sci-hub.catnih.gov These findings support the clinical investigation of rilpivirine nanosuspensions as a potential once-monthly antiretroviral agent. asm.org

Table 3: Characteristics of Rilpivirine Long-Acting Injectable Nanosuspensions

| Parameter | Description | Reference |

| Formulation | Sterile, isotonic nanosuspension of rilpivirine base. | nih.gov |

| Average Particle Size | ~200 nm | nih.govasm.org |

| Stabilization | Poloxamer 338 (surfactant) | nih.gov |

| Administration Routes | Intramuscular (IM) and Subcutaneous (SC) | asm.orgnih.gov |

| Release Profile | Sustained release for up to 6 months in dogs. | asm.org |

Microparticulate Floating Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be advantageous for drugs like rilpivirine that have pH-dependent solubility and are preferentially absorbed in the upper gastrointestinal tract. researchgate.net Floating drug delivery systems, a type of GRDDS, are formulated to have a lower density than gastric fluids, allowing them to float on the stomach contents. healthinformaticsjournal.com

Research has been conducted on developing floating microspheres of rilpivirine hydrochloride. researchgate.net These are solid, spherical particles, typically ranging from 1-1000 micrometers in size, which can be formulated to exhibit a free-flowing nature. researchgate.net The drug is dispersed throughout a polymer matrix, which controls its release. researchgate.net The in vitro buoyancy of these microspheres is a key performance indicator. researchgate.net

In addition to microspheres, floating tablets of rilpivirine hydrochloride have also been developed. researchgate.net These tablets are formulated with gas-generating agents, such as sodium bicarbonate, which produce carbon dioxide upon contact with acidic gastric fluid. researchgate.net The entrapped gas causes the tablet to float. Hydroxypropyl methylcellulose (B11928114) (HPMC) is often used as a matrix-forming polymer in these formulations to control the drug release. researchgate.net The goal of these systems is to improve the absorption of rilpivirine by maintaining it in the acidic environment of the stomach for an extended period. researchgate.net

Table 4: Components of Rilpivirine Floating Drug Delivery Systems

| System Type | Key Components | Mechanism | Reference |

| Floating Microspheres | Ethyl cellulose, Carbopol | Low density, buoyancy | researchgate.net |

| Floating Tablets | HPMC, Sodium Bicarbonate, Citric Acid | Effervescence and gas entrapment | researchgate.net |

Solid Lipid Nanoparticles for Drug Encapsulation

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. rjpbcs.commdpi.com They offer an alternative to polymeric nanoparticles and are considered a promising approach for encapsulating and delivering poorly water-soluble drugs like rilpivirine. rjpbcs.com SLNs can protect the encapsulated drug from degradation, control its release, and enhance its bioavailability. rjpbcs.commdpi.com

Rilpivirine-loaded SLNs have been developed using the solvent evaporation method. rjpbcs.com In this technique, the drug is dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of solid lipid nanoparticles with the drug encapsulated within the lipid core. rjpbcs.com

The resulting SLNs are evaluated for various parameters, including mean particle size, zeta potential (an indicator of stability), and in vitro drug release. rjpbcs.com Optimized formulations have shown good particle size and stability. rjpbcs.com Studies have indicated that SLNs can provide a sustained release of rilpivirine and are an effective method for increasing the solubility of lipid-soluble drugs. rjpbcs.com More advanced research has also explored decorating the surface of rilpivirine lipid-based nanoparticles with ligands, such as those targeting the C-C chemokine receptor type 5 (CCR5), to facilitate targeted delivery to viral reservoirs within myeloid cells. nih.govnih.gov

Table 5: Research on Rilpivirine Solid Lipid Nanoparticles

| Feature | Description | Reference |

| Formulation Method | Solvent Evaporation | rjpbcs.com |

| Core Components | Solid Lipids | rjpbcs.com |

| Benefits | Protects encapsulated drug, increases stability, enhances solubility of lipid-soluble drugs. | rjpbcs.com |

| Advanced Systems | CCR5-ligand decorated nanoparticles for targeted delivery. | nih.govnih.gov |

Biopharmaceutical Challenges and Innovations in Drug Delivery

Rilpivirine, a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), presents significant biopharmaceutical hurdles primarily stemming from its physicochemical properties. selleckchem.com These challenges have spurred extensive research into advanced pharmaceutical formulations and novel drug delivery systems designed to enhance its therapeutic utility.

The primary biopharmaceutical challenges associated with Rilpivirine are its low aqueous solubility and pH-dependent absorption, which contribute to poor and variable oral bioavailability. nih.gov Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. nih.govmdpi.com Its solubility is less than 0.1 mg/mL in water, and it is sparingly soluble in aqueous buffers. researchgate.netdrugbank.comcaymanchem.com This poor solubility can limit the dissolution rate in the gastrointestinal tract, a critical step for drug absorption. Furthermore, the oral absorption of Rilpivirine is significantly influenced by food; its bioavailability is considerably lower under fasted conditions compared to when taken with a meal. nih.govamazonaws.com This food effect introduces variability and potential for non-adherence to therapeutic regimens.

Table 1: Physicochemical Properties of Rilpivirine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H18N6 | caymanchem.com |

| Molecular Weight | 366.4 g/mol | caymanchem.com |

| Water Solubility | < 0.1 mg/mL | drugbank.com |

| Log P | 4.86 | drugbank.com |

| pKa | 5.6 | drugbank.com |

To overcome these limitations, researchers have focused on developing innovative drug delivery systems. These novel formulations aim to improve solubility, enhance bioavailability, and provide sustained drug release to improve therapeutic outcomes and patient adherence.

Long-Acting Injectable (LAI) Nanosuspensions

A major innovation in Rilpivirine delivery is the development of long-acting injectable (LAI) formulations. nih.gov This approach bypasses the challenges of oral absorption and has the potential to significantly improve patient adherence by reducing dosing frequency from daily to monthly or even less frequently. nih.govinnovationaljournals.com The LAI formulation consists of a nanosuspension of Rilpivirine for intramuscular injection. nih.govnih.gov

Nanosuspension technology involves reducing the drug particle size to the sub-micron range, which increases the surface area and dissolution rate. mdpi.compeeref.com For Rilpivirine, this involves wet milling the drug into nanocrystals, which are then suspended in an aqueous carrier. researchgate.net The physicochemical properties of Rilpivirine, including its stability, make it a suitable candidate for aqueous nanosuspensions with high drug loading, allowing for minimized injection volumes. nih.gov

Research in animal models has demonstrated the success of this approach. Following a single intramuscular injection, the nanosuspension forms a depot at the injection site from which the drug slowly dissolves and is absorbed into the systemic circulation, providing sustained plasma concentrations for weeks to months. nih.govnih.gov Studies in dogs and rats have shown that these formulations can maintain therapeutic drug levels for extended periods. nih.gov For instance, a 200-nm nanosuspension provided sustained release of Rilpivirine over three months in dogs and three weeks in mice. researchgate.net The particle size of the nanosuspension is a critical parameter; studies have shown that 200-nm particles provide more stable and higher plasma concentrations compared to larger particles (400 nm and 800 nm). nih.gov

Table 2: Pharmacokinetic Findings for Rilpivirine Long-Acting (LA) Nanosuspensions in Animal Models

| Animal Model | Administration Route | Key Findings | Reference |

|---|---|---|---|

| Dogs | Single Intramuscular (IM) or Subcutaneous (SC) | Sustained plasma concentrations for over 6 months. SC route resulted in more stable plasma levels than IM. Absolute bioavailability approached 100%. | nih.gov |

| Rats | Single Intramuscular (IM) or Subcutaneous (SC) | Dose-proportional sustained release over 2 months. | nih.gov |

| Mice | Single Intramuscular (IM) | A 200 nm nanosuspension provided sustained release for 3 weeks. | researchgate.net |

Furthermore, research has shown that macrophages can take up the drug nanoparticles at the injection site, creating secondary drug reservoirs in the lymph nodes, which are key sites of HIV replication. nih.govasm.org The long-acting injectable formulation of Rilpivirine has been successfully co-formulated and administered with Cabotegravir (B606451), another long-acting antiretroviral, providing a complete injectable treatment regimen. infectiousjournal.commdpi.com

Oral Bioavailability Enhancement

To address the poor oral bioavailability of Rilpivirine, particularly in a fasted state, novel oral formulations are being investigated. One promising approach is the use of nanosponges. nih.gov Nanosponges are porous, para-crystalline structures that can encapsulate drug molecules. nih.govrsc.org

In one study, β-cyclodextrin nanosponges were synthesized using a microwave-mediated method. nih.gov Rilpivirine hydrochloride was loaded into these nanosponges, resulting in enhanced solubility and a two-fold increase in the in-vitro drug dissolution rate. nih.gov Subsequent oral bioavailability studies in rats demonstrated a significant improvement in drug absorption from the nanosponge formulation compared to the plain drug in the fasted state. nih.gov

Table 3: Comparative Oral Bioavailability of Rilpivirine Nanosponge (NS) Formulation vs. Plain Rilpivirine (RLP) in Fasted Rats

| Parameter | Plain RLP | Rilpivirine NS | Fold Increase | Reference |

|---|---|---|---|---|

| Cmax (ng/mL) | 310 ± 5.74 | 586 ± 5.91 | ~1.89 | nih.gov |

| AUC0-∞ (ng·h/mL) | Data not specified | Data not specified | Significant increase reported | nih.gov |

This nanosponge technology offers a potential pathway to negate the food effect associated with oral Rilpivirine, thereby offering a more convenient dosing regimen for patients. nih.gov

Other Novel Delivery Systems

Research into advanced Rilpivirine formulations extends to other innovative platforms, including prodrugs, implants, microarray patches, and topical gels.

Prodrug Nanoformulations: To further extend the drug's half-life and improve tissue distribution, a prodrug of Rilpivirine (M3RPV) was synthesized and formulated into a stable long-acting injectable nanosuspension (NM3RPV). In mice, a single injection of NM3RPV resulted in Rilpivirine plasma concentrations above the inhibitory concentration for 25 weeks, with a 13-fold increase in the apparent half-life compared to the native drug formulation. nih.gov

Subdermal Implants: In-situ forming implants (ISFI) based on biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are being explored for long-term, sustained Rilpivirine delivery. researchgate.netnih.gov These systems are injected as a liquid and solidify in the body to form a solid depot. natap.org The release rate of Rilpivirine can be tuned by altering the polymer content in the formulation. researchgate.net Another approach involves a copolymer implant of ω-pentadecalactone and p-dioxanone, which showed sustained release of Rilpivirine for over a month in humanized mice. nih.gov A key advantage of implants is the potential for removal in case of adverse events. nih.gov